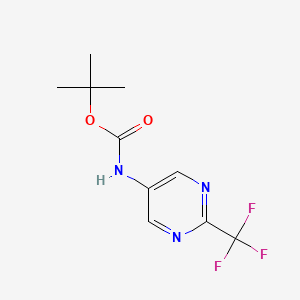

tert-Butyl (2-(trifluoromethyl)pyrimidin-5-yl)carbamate

Description

tert-Butyl (2-(trifluoromethyl)pyrimidin-5-yl)carbamate is a carbamate-protected pyrimidine derivative characterized by a trifluoromethyl (-CF₃) substituent at the 2-position of the pyrimidine ring. This compound is of significant interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates .

Properties

Molecular Formula |

C10H12F3N3O2 |

|---|---|

Molecular Weight |

263.22 g/mol |

IUPAC Name |

tert-butyl N-[2-(trifluoromethyl)pyrimidin-5-yl]carbamate |

InChI |

InChI=1S/C10H12F3N3O2/c1-9(2,3)18-8(17)16-6-4-14-7(15-5-6)10(11,12)13/h4-5H,1-3H3,(H,16,17) |

InChI Key |

OSZHIBZGVSLWDI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(N=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(trifluoromethyl)pyrimidin-5-yl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (2-(trifluoromethyl)pyrimidin-5-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The pyrimidine ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group yields tert-butyl alcohol and the corresponding amine .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research has indicated that compounds similar to tert-butyl (2-(trifluoromethyl)pyrimidin-5-yl)carbamate exhibit promising anticancer properties. A study evaluated a series of trifluoromethyl pyrimidine derivatives for their anticancer activities against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer). Some derivatives demonstrated moderate activity at concentrations as low as 5 µg/ml, although they were less potent than established chemotherapeutics like doxorubicin .

Antifungal and Insecticidal Properties

The compound has also been investigated for its antifungal and insecticidal activities. In vitro tests showed that certain derivatives exhibited significant antifungal effects against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to commercial fungicides . Additionally, insecticidal assays indicated moderate efficacy against pests like Mythimna separata at higher concentrations .

Agrochemical Applications

Due to its biological activity, this compound can be utilized in the development of agrochemicals. Its ability to inhibit fungal growth and pest activity makes it a candidate for formulating new pesticides or fungicides. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its penetration and effectiveness in agricultural applications.

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as a versatile reagent in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Suzuki-Miyaura Cross-Coupling Reactions : This compound can be used to form carbon-carbon bonds, essential for synthesizing complex organic molecules used in pharmaceuticals .

- Protecting Group in Organic Synthesis : The tert-butyl group provides steric hindrance, making it useful as a protecting group for amines or alcohols during multi-step syntheses .

Case Study 1: Anticancer Activity

A recent study synthesized several trifluoromethyl pyrimidine derivatives and evaluated their anticancer properties against different cell lines. Among these, one derivative exhibited an IC50 value of 5 µg/ml against Hela cells, indicating significant potential for further development as an anticancer agent .

Case Study 2: Antifungal Efficacy

In another investigation focusing on antifungal activity, compounds derived from the same class demonstrated effective inhibition of Botrytis cinerea at concentrations of 50 µg/ml. These results suggest that modifications to the pyrimidine structure can enhance antifungal potency compared to traditional agents .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(trifluoromethyl)pyrimidin-5-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine and Pyridine Carbamates

Key Observations :

- Trifluoromethyl vs.

- Hydroxy vs. Trifluoromethyl : The -OH group in tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate increases polarity, which may improve aqueous solubility but reduce membrane permeability relative to the -CF₃-containing compound .

- Toxicity Profile : Fluorinated pyrimidines like tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate exhibit acute toxicity (Category 4 oral) and irritancy (Category 2 skin/eye), suggesting that trifluoromethyl analogs may require similar safety handling .

Physicochemical and Hazard Profiles

Table 2: Stability and Hazard Data

Notes:

- Trifluoromethyl groups generally improve thermal and hydrolytic stability compared to hydroxyl or amino substituents .

- No direct hazard data exist for the target compound, but analogous carbamates mandate PPE (gloves, goggles) and ventilation .

Biological Activity

tert-Butyl (2-(trifluoromethyl)pyrimidin-5-yl)carbamate is a synthetic organic compound notable for its structural features, which include a pyrimidine ring and a trifluoromethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various enzymatic pathways.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of a trifluoromethyl group that enhances its lipophilicity and potentially influences its biological interactions. The tert-butyl group provides steric hindrance, which can affect the compound's binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Pyrimidine derivatives are known for their diverse pharmacological effects, including:

- Antiproliferative Activity : Compounds with pyrimidine cores often exhibit inhibitory effects on cancer cell lines. For instance, studies have shown that similar compounds can inhibit FLT3 and CHK1 kinase activities, which are crucial in cancer proliferation pathways .

- Enzyme Inhibition : The compound's structure suggests potential inhibition of phosphodiesterases (PDEs), which play significant roles in various signaling pathways. Inhibitors of PDEs have been studied for their therapeutic effects in conditions such as Alzheimer's disease and Type 2 diabetes mellitus .

Biological Activity Data

The following table summarizes key findings from research on the biological activity of related pyrimidine compounds, including this compound:

| Compound | Target | IC50 Value (µM) | Cell Line Tested | Mechanism |

|---|---|---|---|---|

| Compound A | FLT3 | 0.1 | MV4-11 | Kinase inhibition |

| Compound B | CHK1 | 0.05 | MV4-11 | Kinase inhibition |

| This compound | TBD | TBD | TBD | TBD |

Case Studies

- FLT3/CHK1 Dual Inhibitors : A study identified a series of pyrimidine derivatives that exhibited potent dual inhibition of FLT3 and CHK1 kinases. These compounds demonstrated significant antiproliferative activities against MV4-11 cells, which are sensitive to FLT3 mutations . This suggests that this compound may similarly affect these pathways.

- Structure-Activity Relationship (SAR) : Research into the SAR of trifluoromethyl-substituted pyrimidines revealed that modifications at the C-5 position significantly influence kinase selectivity and potency. The presence of bulky groups like tert-butyl can enhance binding affinity by optimizing steric interactions within the active site of target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.